molecular formula C19H23F3N4O4S B10953881 methyl 4,5-dimethyl-2-{[({2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate

methyl 4,5-dimethyl-2-{[({2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate

Cat. No.: B10953881
M. Wt: 460.5 g/mol
InChI Key: XKMGOQMMDUPVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiophene Ring: This typically involves the cyclization of a 1,4-diketone with sulfur.

    Coupling Reactions: The pyrazole and thiophene intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE: shares similarities with other pyrazole and thiophene derivatives.

    METHYL 4,5-DIMETHYL-2-{[2-({2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}AMINO)-2-OXOACETYL]AMINO}-3-THIOPHENECARBOXYLATE: is unique due to its specific substitution pattern and the presence of both pyrazole and thiophene rings.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23F3N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[[2-[[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]amino]-2-oxoacetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H23F3N4O4S/c1-9(8-26-10(2)6-13(25-26)19(20,21)22)7-23-15(27)16(28)24-17-14(18(29)30-5)11(3)12(4)31-17/h6,9H,7-8H2,1-5H3,(H,23,27)(H,24,28)

InChI Key

XKMGOQMMDUPVGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)CNC(=O)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.